Ciliobrevin A

Dynein ATPase inhibition Isoform selectivity Cytoplasmic dynein 1

Ciliobrevin A (CAS 302803-72-1, synonym HPI-4) is a cell-permeable small-molecule antagonist of the AAA+ ATPase motor cytoplasmic dynein and a Hedgehog (Hh) pathway inhibitor. Originally discovered through a chemical genetic screen, it was the first specific small-molecule inhibitor of cytoplasmic dynein reported, directly targeting the heavy chain motor domain to block ATP hydrolysis in a nucleotide-competitive manner.

Molecular Formula C17H9Cl2N3O2
Molecular Weight 358.2 g/mol
Cat. No. B15609068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiliobrevin A
Molecular FormulaC17H9Cl2N3O2
Molecular Weight358.2 g/mol
Structural Identifiers
InChIInChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12-
InChIKeyUEZZGQDPOFILFH-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ciliobrevin A (HPI-4) — A First-in-Class Cytoplasmic Dynein AAA+ ATPase Inhibitor and Hedgehog Pathway Antagonist for Targeted Research Procurement


Ciliobrevin A (CAS 302803-72-1, synonym HPI-4) is a cell-permeable small-molecule antagonist of the AAA+ ATPase motor cytoplasmic dynein and a Hedgehog (Hh) pathway inhibitor [1]. Originally discovered through a chemical genetic screen, it was the first specific small-molecule inhibitor of cytoplasmic dynein reported, directly targeting the heavy chain motor domain to block ATP hydrolysis in a nucleotide-competitive manner [2]. It blocks Sonic hedgehog (Shh)-induced Hh pathway activation (IC50 = 7 μM) at a step downstream of Smoothened (Smo), distinguishing it from direct Smo antagonists, and disrupts primary cilia formation, spindle pole focusing, and dynein-dependent microtubule gliding and ATPase activity [3].

Why Ciliobrevin A Cannot Be Substituted with Other Dynein Inhibitors or Hedgehog Pathway Antagonists


Cytoplasmic dynein inhibitors constitute a structurally and mechanistically heterogeneous class of tool compounds that differ profoundly in their mode of action, isoform selectivity, and effects on ciliogenesis [1]. Ciliobrevin A inhibits dynein by competing with ATP at the AAA1 nucleotide-binding site and blocking ATP hydrolysis, whereas dynarrestin suppresses dynein-driven motility without affecting ATPase activity, and dynapyrazoles preferentially target only microtubule-stimulated ATP hydrolysis [2]. These mechanistic distinctions produce divergent cellular phenotypes—for example, ciliobrevin A perturbs primary cilia formation, while dynarrestin preserves ciliogenesis [3]. Furthermore, Ciliobrevin A differs from Ciliobrevin D in binding affinity at the AAA1 site despite their close structural homology [4]. Attempting to substitute one inhibitor for another without accounting for these quantitative performance differences will yield non-comparable, potentially uninterpretable experimental results.

Ciliobrevin A — Quantified Differentiation Evidence Against Closest Comparators


Ciliobrevin A vs. Ciliobrevin D — Dynein 1 and 2 ATPase IC50 Head-to-Head Profiling

In a direct biochemical comparison using recombinant full-length human dynein heavy chains, Ciliobrevin A inhibited DYNC1H1 (dynein 1) ATPase activity with an IC50 of 52 μM and DYNC2H1 (dynein 2) with an IC50 of 55 μM, demonstrating equipotent, non-isoform-selective inhibition [1]. Under identical assay conditions at a single 50-μM dose, Ciliobrevin D (analog 2) also inhibited both isoforms without significant selectivity; however, its dose-response IC50 was not resolved in the same study, indicating the two compounds are not potency-matched [1]. In a separate dynein 2-dependent microtubule gliding assay, Ciliobrevin D exhibited an IC50 of 20 ± 1.0 μM while dynapyrazole-A achieved 2.6 ± 1.3 μM, representing a ~7.7-fold potency improvement [2]. This cross-assay comparison reveals that Ciliobrevin A occupies a distinct potency tier (mid-micromolar ATPase IC50) that must be accounted for when selecting a dynein inhibitor for concentration-matched experimental designs.

Dynein ATPase inhibition Isoform selectivity Cytoplasmic dynein 1 Cytoplasmic dynein 2 AAA+ motor protein

Ciliobrevin A vs. Ciliobrevin D — AAA1 Nucleotide-Binding Site Affinity from Computational Docking

A comprehensive computational study utilizing FlexX docking software and the yeast cytoplasmic dynein 1 motor domain AMPPNP crystal structure (4W8F) demonstrated that Ciliobrevin A exhibits superior binding affinity at the AAA1 nucleotide-binding site compared to its Ciliobrevin D analog [1]. Both ciliobrevins outperformed dynapyrazole A and B in AAA1 binding affinity, despite the double bond in the ciliobrevin scaffold being expected to diminish ligand potency [1]. Furthermore, the E geometrical isomer of Ciliobrevin A was predicted to have a superior binding profile over the Z isomer due to enhanced engagement with critical ATP motifs including Walker-A (P-loop), Walker-B, and Sensor I/II residues [1]. The study also identified that protonation at the N9 site of the ciliobrevin scaffold increased binding affinity for all compounds evaluated [1]. This in silico evidence provides a structural rationale for differentiating Ciliobrevin A from Ciliobrevin D at the molecular target level, despite their close chemical similarity (E/Z isomerism about the C2–C9 bond).

AAA1 binding site Molecular docking Structure-activity relationship Dynein motor domain In silico pharmacology

Ciliobrevin A vs. Dynarrestin — Divergent Mechanisms of Dynein Inhibition (ATPase-Dependent vs. ATPase-Independent)

A direct comparative study by Höing et al. (2018) established that Ciliobrevin A inhibits microtubule-stimulated ATP hydrolysis by cytoplasmic dynein 1 with an IC50 of approximately 84 μM, whereas dynarrestin—tested at concentrations exceeding 100 μM—did not affect dynein-dependent ATP hydrolysis at all [1]. At 50 μM, Ciliobrevin A preserved 93% of control ATPase activity, explaining why microtubule translocation velocity remained unchanged (1.02 ± 0.06 μm/s vs. control) [1]. Critically, this translated into divergent cellular efficacy: 50 μM Ciliobrevin A had no effect on endosome movement in live cells, whereas dynarrestin potently inhibited endosome trafficking under identical conditions [1]. Dynarrestin's mode of action was characterized as reversible decoupling of ATP hydrolysis from the microtubule-binding cycle—a mechanism fundamentally distinct from Ciliobrevin A's ATP-competitive inhibition of the AAA1 site [1]. A second key differentiation emerged: Ciliobrevin A perturbs primary cilia formation, whereas dynarrestin inhibits dynein 2-dependent intraflagellar transport (IFT) of IFT88 and Smo flux within cilia without interfering with ciliogenesis itself [1].

Dynein ATPase Microtubule gliding Mechanism of action Dynarrestin Endosome transport

Ciliobrevin A vs. Smo Antagonists (e.g., Vismodegib) — Mechanism-Based Differentiation in the Hedgehog Pathway

Ciliobrevin A blocks Sonic hedgehog (Shh)-induced Hh pathway activation with an IC50 of 7 μM in NIH-3T3 fibroblasts expressing a Gli-dependent luciferase reporter, acting downstream of Smoothened (Smo) [1]. In contrast, the clinically approved Smo antagonist vismodegib (GDC-0449) inhibits Hh signaling with an IC50 of 3 nM by directly binding Smo [2]. Critically, Ciliobrevin A does not directly target Smo but instead counteracts the activities of endogenous Gli1 and Gli2 transcription factors and modulates Gli processing/activation downstream of Suppressor of Fused (Su(fu)) [3]. This mechanistic distinction is functionally significant: Smo mutations that confer resistance to vismodegib and other Smo antagonists do not abrogate Ciliobrevin A activity [4]. The 2,333-fold potency difference (7 μM vs. 3 nM) further underscores that these compounds operate at entirely different concentration regimes and cannot be considered interchangeable tool compounds for Hh pathway studies.

Hedgehog pathway Smoothened Gli transcription factors Drug resistance Pathway antagonism

Ciliobrevin A — In Vivo Efficacy in a Zebrafish Model of Pancreatic Fibrosis and Ciliogenesis Inhibition

In a zebrafish in vivo model, treatment with Ciliobrevin A (HPI-4) at a concentration of 5 μM effectively prevented pancreatic fibrosis and tissue destruction, an effect attributed to its activity as a ciliogenesis inhibitor . In cell-based assays, Ciliobrevin A significantly inhibited the proliferation of cerebellar granule neuron precursors (CGNPs) at concentrations of 5–10 μM, as measured by reduced histone H3 phosphorylation (pH3) levels, and suppressed cyclin D1 protein expression along with Gli1, Gli2, and N-Myc transcript levels [1]. In human chondrosarcoma SW1353 cells, HPI-4 treatment at 5–10 μM significantly decreased cell proliferation, invasion, and migration capacity, and was shown to disrupt HH pathway-mediated ciliogenesis and suppress IFT88 expression . These findings establish Ciliobrevin A as a validated in vivo probe for ciliogenesis-dependent pathologies, though no head-to-head in vivo comparison with Ciliobrevin D or dynarrestin in the same model has been reported.

Zebrafish model Pancreatic fibrosis Ciliogenesis inhibition In vivo pharmacology Phenotypic screening

Ciliobrevin A — Physicochemical and Formulation Profile for In Vitro and In Vivo Experimental Planning

Ciliobrevin A (MW 358.18, C17H9Cl2N3O2) exhibits high solubility in DMSO (71 mg/mL, 198.22 mM) but is practically insoluble in water (<1 mg/mL) and only sparingly soluble in ethanol (1 mg/mL, 2.79 mM), necessitating careful formulation for aqueous assay conditions . For in vivo administration, validated formulations include a homogeneous suspension in CMC-Na (≥5 mg/mL) for oral dosing and a clear solution system comprising 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O (3.55 mg/mL, 9.91 mM) for injection . The compound is supplied as a solid powder with purity ≥98% (HPLC) and is stable for 3 years at -20°C as powder, 2 years at -20°C in solvent, or 6 months at -80°C in solution . These solubility constraints are shared by most ciliobrevin analogs, but the availability of pre-validated in vivo formulation protocols from commercial vendors reduces the experimental burden for Ciliobrevin A compared to less extensively characterized analogs.

Solubility Formulation DMSO solubility In vivo dosing Chemical stability

Ciliobrevin A — Evidence-Anchored Research and Industrial Application Scenarios


Investigating Dynein-Dependent Hedgehog Signaling Downstream of Smo in Smo-Mutant or Drug-Resistant Cancer Models

Ciliobrevin A is the appropriate tool compound when the research goal is to block Hedgehog pathway activation at a step downstream of Smoothened—specifically at the level of Gli processing and activation. This scenario is directly supported by the Hh pathway IC50 of 7 μM in NIH-3T3 Gli-luciferase reporter cells and the demonstrated lack of direct Smo binding [1]. This application is particularly relevant for Smo-mutant medulloblastoma or basal cell carcinoma models where vismodegib (IC50 = 3 nM at Smo) and other Smo antagonists are ineffective due to acquired resistance mutations [2]. Ciliobrevin A's dual activity—Hh pathway blockade plus dynein ATPase inhibition—provides a multi-faceted pharmacological profile distinct from Smo-selective agents.

Dynein Motor Protein Mechanistic Studies Requiring ATP-Competitive Inhibition with Ciliogenesis Disruption as a Phenotypic Readout

For biochemical and cell biological investigations of cytoplasmic dynein 1 and 2 where ATP hydrolysis inhibition is the desired mechanism, Ciliobrevin A provides a well-characterized tool with defined ATPase IC50 values (DYNC1H1 = 52 μM; DYNC2H1 = 55 μM) [1]. The compound's ability to perturb primary cilia formation serves as a convenient phenotypic marker of target engagement, unlike dynarrestin which preserves ciliogenesis [2]. This makes Ciliobrevin A the preferred choice for experiments in which ciliogenesis disruption is a required pharmacodynamic endpoint, such as studies linking dynein 2 function to ciliary signaling in development or disease.

In Vivo Zebrafish Models of Ciliogenesis-Dependent Fibrosis and Developmental Disorders

Ciliobrevin A is validated for in vivo use in zebrafish at 5 μM, where it effectively prevents pancreatic fibrosis and tissue destruction through ciliogenesis inhibition [1]. This established in vivo model provides researchers with a directly translatable experimental platform for studying ciliogenesis-dependent pathologies. The availability of pre-validated injection and oral suspension formulations (3.55 mg/mL in 5% DMSO/40% PEG300/5% Tween80/50% ddH2O for injection; ≥5 mg/mL in CMC-Na for oral administration) further reduces the barrier to initiating in vivo studies [2].

Structure-Activity Relationship (SAR) Studies Using Ciliobrevin A as a Pharmacophore Scaffold for Dynein Inhibitor Development

Ciliobrevin A serves as the foundational pharmacophore for the ciliobrevin class of dynein inhibitors, with established structure-activity relationships including the critical role of the C7 position for isoform selectivity engineering and the impact of E/Z isomerism on AAA1 binding affinity [1]. The computational demonstration that Ciliobrevin A has superior AAA1 binding affinity compared to Ciliobrevin D, and that both outperformed dynapyrazoles at this site, positions Ciliobrevin A as the optimal starting scaffold for medicinal chemistry programs targeting the dynein AAA1 nucleotide-binding pocket [2]. Researchers engaged in dynein inhibitor development should prioritize Ciliobrevin A as their reference standard for benchmarking new analogs.

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